3(2H)-Furanone, 5-[(dimethylamino)methyl]-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Furanone, 5-[(dimethylamino)methyl]-2-methyl- is an organic compound with a unique structure that includes a furanone ring substituted with a dimethylamino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Furanone, 5-[(dimethylamino)methyl]-2-methyl- typically involves a Mannich-type reaction. This reaction involves the condensation of a furanone derivative with formaldehyde and dimethylamine. The reaction is usually carried out in a solvent such as ethanol or water, under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Furanone, 5-[(dimethylamino)methyl]-2-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3(2H)-Furanone, 5-[(dimethylamino)methyl]-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Industry: The compound can be used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 3(2H)-Furanone, 5-[(dimethylamino)methyl]-2-methyl- involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)-N-[(2R,3R)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-(methylaminomethyl)-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]butanamide
- 3-dimethylamino-2H-azirines
- 2-((dimethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate
Uniqueness
3(2H)-Furanone, 5-[(dimethylamino)methyl]-2-methyl- is unique due to its specific substitution pattern on the furanone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
1007-46-1 |
---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]-2-methylfuran-3-one |
InChI |
InChI=1S/C8H13NO2/c1-6-8(10)4-7(11-6)5-9(2)3/h4,6H,5H2,1-3H3 |
InChI Key |
DHZVKDSJDZHVKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C=C(O1)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.